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molecular formula C10H15NO2 B3158352 2-(3-Methoxypropoxy)aniline CAS No. 857272-07-2

2-(3-Methoxypropoxy)aniline

Cat. No. B3158352
M. Wt: 181.23 g/mol
InChI Key: LPTSBNWTHMKSEJ-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

A suspension of 2.55 g of 1-(3-methoxypropoxy)-2-nitrobenzene, 3.72 g of ammonium formate in 25 ml of methanol is hydrogenated at reflux in the presence of 0.26 g of 10% Pd/C over 1.5 hours. The reaction mixture is cooled and clarified by filtration, and the filtrate is concentrated by evaporation. The residue is dissolved in diethyl ether, washed with water (2×) and brine, dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a red oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.30 (1:2 EtOAc-heptane); Rt=2.28.
Name
1-(3-methoxypropoxy)-2-nitrobenzene
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13] |f:1.2|

Inputs

Step One
Name
1-(3-methoxypropoxy)-2-nitrobenzene
Quantity
2.55 g
Type
reactant
Smiles
COCCCOC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
3.72 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.26 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
clarified by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in diethyl ether
WASH
Type
WASH
Details
washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
COCCCOC1=C(C=CC=C1)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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